molecular formula C22H28N4O B15002524 N-(4-{4-[4-(diethylamino)phenyl]-1,2,5-oxadiazol-3-yl}phenyl)-N,N-diethylamine

N-(4-{4-[4-(diethylamino)phenyl]-1,2,5-oxadiazol-3-yl}phenyl)-N,N-diethylamine

Cat. No.: B15002524
M. Wt: 364.5 g/mol
InChI Key: HEPZYUQCGGSRTK-UHFFFAOYSA-N
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Description

N-(4-{4-[4-(diethylamino)phenyl]-1,2,5-oxadiazol-3-yl}phenyl)-N,N-diethylamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diethylamino group attached to a phenyl ring, which is further connected to an oxadiazole ring, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{4-[4-(diethylamino)phenyl]-1,2,5-oxadiazol-3-yl}phenyl)-N,N-diethylamine typically involves multi-step organic reactions. One common method includes the reaction of 4-(diethylamino)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate nitrile oxide to yield the oxadiazole ring. The final step involves the coupling of the oxadiazole derivative with another diethylamino-substituted phenyl ring under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{4-[4-(diethylamino)phenyl]-1,2,5-oxadiazol-3-yl}phenyl)-N,N-diethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the diethylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(4-{4-[4-(diethylamino)phenyl]-1,2,5-oxadiazol-3-yl}phenyl)-N,N-diethylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{4-[4-(diethylamino)phenyl]-1,2,5-oxadiazol-3-yl}phenyl)-N,N-diethylamine involves its interaction with specific molecular targets. The diethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the oxadiazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{4-[4-(diethylamino)phenyl]-1,2,5-oxadiazol-3-yl}phenyl)-N,N-diethylamine is unique due to the presence of both diethylamino groups and an oxadiazole ring, which confer distinct electronic and structural properties

Properties

Molecular Formula

C22H28N4O

Molecular Weight

364.5 g/mol

IUPAC Name

4-[4-[4-(diethylamino)phenyl]-1,2,5-oxadiazol-3-yl]-N,N-diethylaniline

InChI

InChI=1S/C22H28N4O/c1-5-25(6-2)19-13-9-17(10-14-19)21-22(24-27-23-21)18-11-15-20(16-12-18)26(7-3)8-4/h9-16H,5-8H2,1-4H3

InChI Key

HEPZYUQCGGSRTK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=NON=C2C3=CC=C(C=C3)N(CC)CC

Origin of Product

United States

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